molecular formula C11H6BrCl3N2O B11107826 N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide

N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide

Cat. No.: B11107826
M. Wt: 368.4 g/mol
InChI Key: UJUWFROHMFLJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a trichloroacetamide group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide typically involves the bromination of quinoline followed by the introduction of the trichloroacetamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The trichloroacetamide group can be introduced through a reaction with trichloroacetyl chloride in the presence of a base like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of N-(6-substituted-quinolin-8-yl)-2,2,2-trichloroacetamide derivatives.

    Oxidation and Reduction Reactions: Formation of quinoline N-oxides or reduced quinoline derivatives.

    Coupling Reactions: Formation of biaryl or diaryl derivatives.

Mechanism of Action

The mechanism of action of N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trichloroacetamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring can intercalate with DNA or RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various scientific research applications and the development of new therapeutic agents.

Properties

Molecular Formula

C11H6BrCl3N2O

Molecular Weight

368.4 g/mol

IUPAC Name

N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C11H6BrCl3N2O/c12-7-4-6-2-1-3-16-9(6)8(5-7)17-10(18)11(13,14)15/h1-5H,(H,17,18)

InChI Key

UJUWFROHMFLJDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)NC(=O)C(Cl)(Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.